2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone
Overview
Description
2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone is an organic compound that features an azido group, a methoxy group, and a sulfonamide group attached to a propanone backbone. Compounds with azido groups are often used in organic synthesis and materials science due to their reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4’-methoxy-3’-sulfonamidophenyl-1-propanone.
Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source (e.g., sodium azide) reacts with a leaving group (e.g., halide) on the propanone derivative.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors may also be used to enhance reaction efficiency and safety, especially when handling azides.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be used in bioconjugation techniques, where the azido group can react with alkynes in click chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for compounds like 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone often involves:
Molecular Targets: The azido group can interact with various biological targets, potentially inhibiting enzymes or modifying proteins.
Pathways: The compound may participate in metabolic pathways involving sulfonamides or azides, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Azido-1-(4’-methoxyphenyl)-1-propanone: Lacks the sulfonamide group.
2-Azido-1-(4’-sulfonamidophenyl)-1-propanone: Lacks the methoxy group.
1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone: Lacks the azido group.
Properties
IUPAC Name |
5-(2-azidopropanoyl)-2-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-6(13-14-11)10(15)7-3-4-8(18-2)9(5-7)19(12,16)17/h3-6H,1-2H3,(H2,12,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHKWKOXWTUWKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524857 | |
Record name | 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189968-86-2 | |
Record name | 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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